![molecular formula C19H27N3O2 B7572506 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone, also known as PD-168077, is a compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in various scientific research fields.
作用機序
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone acts as a selective agonist of the α2/α3-subunit-containing GABA-A receptors. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects. This compound has also been shown to modulate the reward system in the brain, which may contribute to its potential therapeutic effects in drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats undergoing withdrawal from cocaine and heroin. However, the exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has several advantages for use in lab experiments, including its high selectivity for α2/α3-subunit-containing GABA-A receptors and its potential therapeutic effects in drug addiction. However, its limitations include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone. One potential direction is the investigation of its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Another direction is the development of more potent and selective analogs of this compound for use in drug discovery. Finally, the potential therapeutic effects of this compound in other neuropsychiatric disorders, such as depression and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various scientific research fields. Its selective agonism of α2/α3-subunit-containing GABA-A receptors and potential therapeutic effects in drug addiction make it an attractive tool for use in lab experiments and drug discovery. However, further research is needed to fully understand its biochemical and physiological effects and potential therapeutic applications.
合成法
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 1,4-diazepane with 4-phenylpiperidine-4-carbonyl chloride and ethyl chloroformate. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been used as a tool to study the role of GABA-A receptors in the brain and their involvement in anxiety and stress-related disorders. This compound has also been shown to have potential therapeutic effects in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[4-(4-phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-16(23)21-12-5-13-22(15-14-21)18(24)19(8-10-20-11-9-19)17-6-3-2-4-7-17/h2-4,6-7,20H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFOQXVOXBDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2(CCNCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

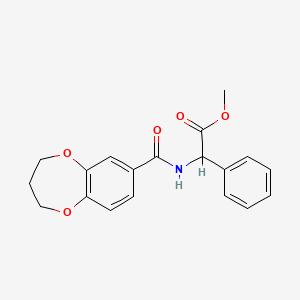

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
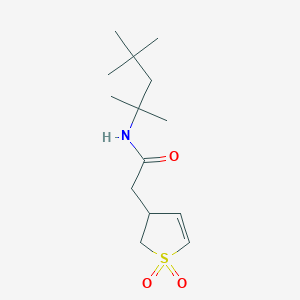
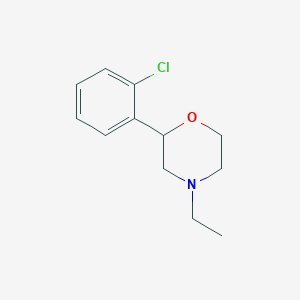
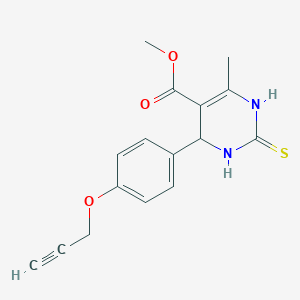
![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
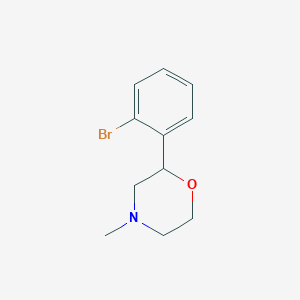
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)